2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2,5-Dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with two chlorine atoms, a carboxamide group, and a cyclobutyl-substituted pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 2,5-dichloropyridine-4-carboxylic acid and react it with an appropriate amine derivative under conditions that facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction of the pyridine ring can lead to the formation of pyridine derivatives with different functional groups.
Substitution: : The chlorine atoms on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.
Industry
In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine-4-carboxamide: : Similar structure but lacks the cyclobutyl-substituted pyrazole moiety.
N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide: : Similar structure but lacks the chlorine atoms on the pyridine ring.
Uniqueness
The presence of both chlorine atoms on the pyridine ring and the cyclobutyl-substituted pyrazole moiety makes this compound unique compared to its similar counterparts
Properties
IUPAC Name |
2,5-dichloro-N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-21-13(11(6-20-21)9-3-2-4-9)8-19-15(22)10-5-14(17)18-7-12(10)16/h5-7,9H,2-4,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQNWNNKKWLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CNC(=O)C3=CC(=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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